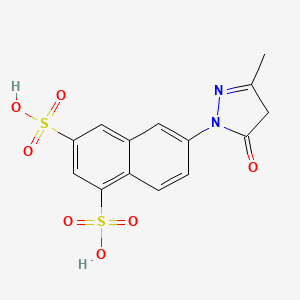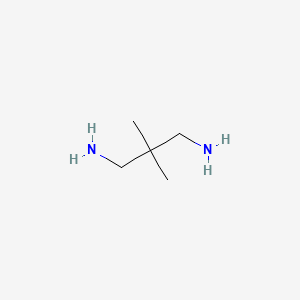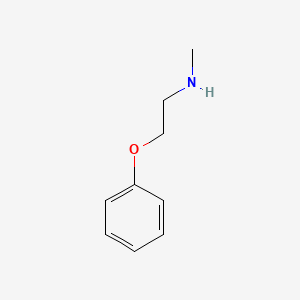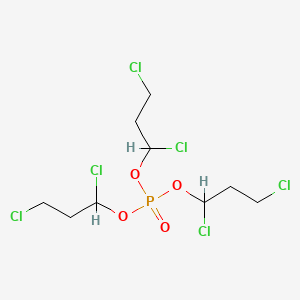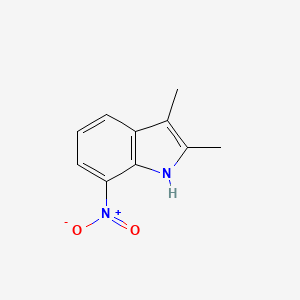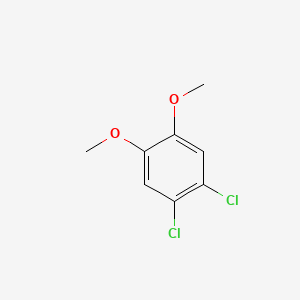
4,5-Dichloroveratrole
Overview
Description
4,5-Dichloroveratrole is a chemical compound with the molecular formula C8H8Cl2O2. It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloroveratrole can be synthesized through the chlorination of veratrole (1,2-dimethoxybenzene) using chlorine or other chlorinating agents. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 4 and 5 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are carefully monitored and controlled to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloroveratrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reference standard in environmental testing
Mechanism of Action
The mechanism of action of 4,5-Dichloroveratrole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups influences its reactivity and binding affinity. These interactions can lead to various biochemical effects, depending on the specific context of its use .
Comparison with Similar Compounds
Veratrole (1,2-Dimethoxybenzene): Lacks chlorine atoms, making it less reactive in certain chemical reactions.
4,5-Dichlorocatechol: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
4,5-Dichloroanisole: Similar structure but with a single methoxy group, affecting its chemical properties and uses.
Uniqueness: Its specific substitution pattern on the benzene ring makes it a valuable compound for various synthetic and research purposes .
Properties
IUPAC Name |
1,2-dichloro-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXLZQZBLGBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182074 | |
| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2772-46-5 | |
| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental significance of 4,5-dichloroveratrole?
A1: this compound is a chlorinated veratrole identified in the Athabasca River downstream from a bleached kraft pulp mill effluent []. Its presence, along with other chlorinated anisoles and veratroles, raises concerns about potential off-flavors in the receiving waters. While its average concentration in the study was significantly lower than its odor threshold concentration, its presence highlights the potential impact of industrial activities on water quality.
Q2: How does the odor threshold concentration of this compound compare to other similar compounds found in the study?
A2: The research indicates that this compound was found at an average concentration of 7 ng/L, which is two to four orders of magnitude below its odor threshold concentration []. This means that its concentration would need to be significantly higher to be detectable by smell. Interestingly, the study suggests that chemical structure, rather than volatility, might play a more important role in determining a compound's odor threshold concentration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




